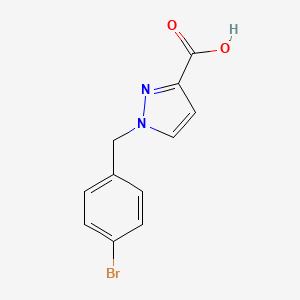

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid

Description

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a 4-bromobenzyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyrazole ring. The bromine atom on the benzyl group enhances the compound's lipophilicity and electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |

InChI Key |

CWGCJUNDOLFXPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=N2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of 4-Bromobenzyl bromide: This can be achieved by brominating 4-bromotoluene using bromine in the presence of a catalyst.

Nucleophilic substitution: The 4-bromobenzyl bromide is then reacted with a pyrazole derivative under basic conditions to form 1-(4-bromobenzyl)-1H-pyrazole.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations

The pyrazole core’s substitution pattern critically influences reactivity and biological activity. Key structural analogs include:

Key Insights :

- The position of the carboxylic acid (3 vs.

- Bromobenzyl vs. bromophenyl : The benzyl linker in the target compound increases flexibility and may improve binding to hydrophobic protein pockets compared to direct aryl attachment .

- Electron-withdrawing groups (e.g., Br, F) enhance electrophilicity, influencing reactivity in coupling reactions .

Key Insights :

Physicochemical Properties

Key Insights :

- The bromobenzyl group significantly increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Fluorine in the 2-fluoroethyl analog reduces LogP but enhances metabolic stability .

Biological Activity

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a bromobenzyl group attached to a pyrazole ring with a carboxylic acid functional group. This structure is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN3O2 |

| Molecular Weight | 284.09 g/mol |

| Functional Groups | Carboxylic acid, bromobenzyl |

The mechanism of action for 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with various biological targets. The presence of the bromine atom enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid has shown effectiveness against various bacterial strains.

- Study Findings : A study evaluated the compound's antibacterial activity against Gram-positive and Gram-negative bacteria using agar diffusion and broth microdilution methods. Results indicated that the compound exhibited moderate to high antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. In vitro studies have indicated that 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid can induce apoptosis in cancer cell lines.

- Case Study : A recent investigation assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Pyrazole compounds have also been recognized for their anti-inflammatory properties. The ability of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid to inhibit inflammatory mediators was evaluated in cellular models.

- Research Findings : Inflammation assays indicated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.